

# Core Properties of H-Tyr-Ala-Lys-Arg-OH

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## Compound of Interest

Compound Name: *H-Tyr-Ala-Lys-Arg-OH*

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The fundamental properties of a peptide are dictated by its amino acid composition and sequence. **H-Tyr-Ala-Lys-Arg-OH** is a tetrapeptide composed of Tyrosine (Tyr, Y), Alanine (Ala, A), Lysine (Lys, K), and Arginine (Arg, R). The sequence dictates a specific arrangement with a free amine group (H-) at the N-terminal Tyrosine and a free carboxyl group (-OH) at the C-terminal Arginine.

## Physicochemical Characteristics

The physicochemical properties are calculated based on the peptide's sequence. These values are essential for designing experiments, including synthesis, purification, and in vitro assays.

Property	Value	Source / Method
Full Name	L-Tyrosyl-L-alanyl-L-lysyl-L-arginine	IUPAC Nomenclature
Amino Acid Sequence	Tyr-Ala-Lys-Arg (YAKA)	Standard peptide representation
Molecular Formula	C <sub>24</sub> H <sub>41</sub> N <sub>9</sub> O <sub>6</sub>	Calculated from the sum of atomic constituents of the amino acid residues (C <sub>3</sub> H <sub>5</sub> NO for Ala, C <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O for Arg, C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O for Lys, C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub> for Tyr)
Average Molecular Weight	551.65 g/mol	Calculated using average isotopic masses of the constituent amino acids, accounting for the loss of three water molecules during peptide bond formation. <a href="#">[1]</a>
Monoisotopic Mass	551.3153 Da	Calculated using the mass of the most abundant isotopes of the constituent atoms.
Theoretical pI	11.23	Predicted using computational tools (e.g., ExPASy Compute pI/Mw), which average the pKa values of ionizable groups. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Charge at pH 7.0	+2	Calculated based on the pKa of the N-terminus (~9.7), C-terminus (~2.3), and the side chains of Lys (~10.5) and Arg (~12.5). <a href="#">[5]</a>
Key Residue Properties	Aromatic (Tyr), Aliphatic (Ala), Basic (Lys, Arg)	Based on the classification of amino acid side chains. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Inferred Biological Activity and Significance

While no specific biological function has been documented for **H-Tyr-Ala-Lys-Arg-OH**, its sequence contains motifs that suggest potential activities.

### Potential Opioid Receptor Interaction

The presence of a Tyrosine residue at the N-terminus is a critical pharmacophore for many endogenous opioid peptides, such as enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) and endomorphins.[9][10] This "address" sequence is essential for binding to opioid receptors (mu, delta, kappa). It is plausible that **H-Tyr-Ala-Lys-Arg-OH** could act as a ligand for these G-protein coupled receptors (GPCRs), potentially eliciting agonistic or antagonistic effects. Further research, such as competitive binding assays, would be required to validate this hypothesis.



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Caption: Hypothetical signaling of **H-Tyr-Ala-Lys-Arg-OH** via an inhibitory G-protein coupled receptor.

### Protease Cleavage Site Motif

The internal Lysine-Arginine (K-R) sequence is a well-recognized cleavage site for certain proprotein convertases, a family of serine proteases. For instance, furin, a key enzyme in the constitutive secretory pathway, often recognizes and cleaves at the C-terminal side of basic amino acid pairs like Lys-Arg or Arg-Arg.[11] This suggests that if **H-Tyr-Ala-Lys-Arg-OH** were part of a larger precursor protein, it could be processed at the Lys-Arg junction to release the Tyr-Ala-Lys fragment.

## Experimental Protocols

The synthesis and characterization of **H-Tyr-Ala-Lys-Arg-OH** would follow standard procedures in peptide chemistry. The most common approach is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.<sup>[12][13]</sup>

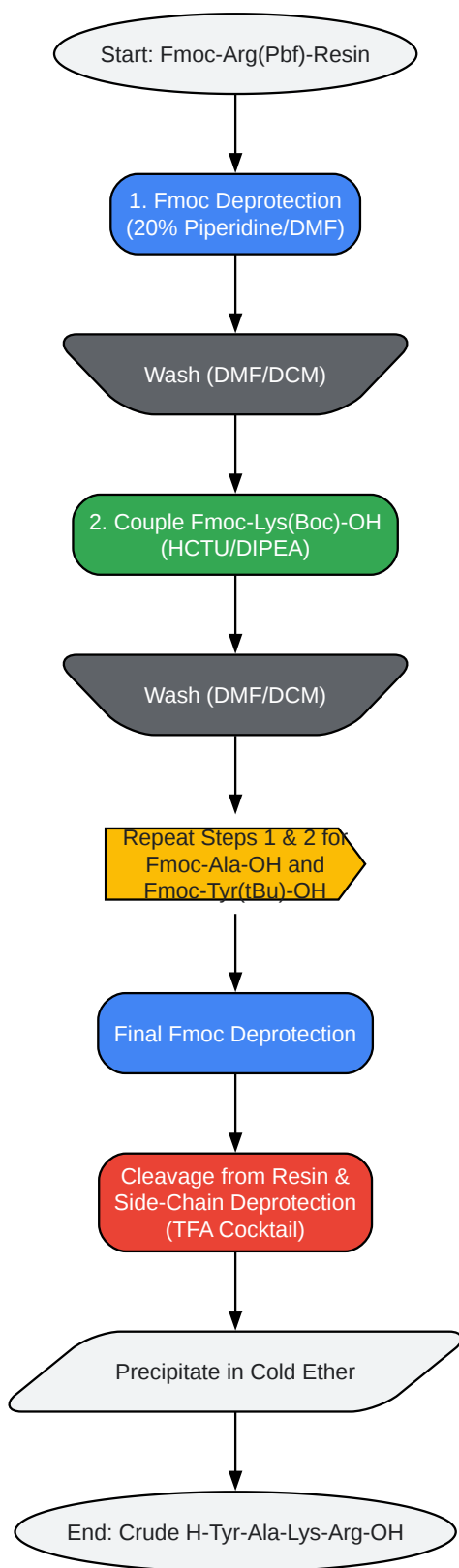
### Materials:

- Resin: Rink Amide resin (for a C-terminal amide) or 2-chlorotrityl chloride resin (for a C-terminal carboxylic acid). For **H-Tyr-Ala-Lys-Arg-OH**, a pre-loaded Fmoc-Arg(Pbf)-Wang resin would be ideal.
- Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH.
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
- Deprotection Reagent: 20% (v/v) piperidine in DMF.
- Coupling Reagents: HCTU (or HATU/HBTU) and N,N-Diisopropylethylamine (DIPEA).
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

### Methodology:

- Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:

- Activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) by dissolving it with a coupling reagent (e.g., HCTU) and a base (DIPEA) in DMF.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Wash the resin thoroughly with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, then Tyr).
- Final Deprotection: Once the full sequence is assembled, perform a final Fmoc deprotection (Step 2).
- Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (Pbf, Boc, tBu).
- Precipitation and Recovery: Precipitate the crude peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.



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Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Purification by Reverse-Phase HPLC

The crude peptide requires purification to remove truncated sequences and byproducts from synthesis.

Protocol:

- **Solubilization:** Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.
- **Instrumentation:** Use a preparative or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.
- **Mobile Phases:**
  - Solvent A: 0.1% TFA in water.
  - Solvent B: 0.1% TFA in ACN.
- **Gradient Elution:** Elute the peptide from the column using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).
- **Detection & Fractionation:** Monitor the column eluent at 220 nm and 280 nm (for the tyrosine residue). Collect fractions corresponding to the major peak.
- **Lyophilization:** Pool the pure fractions and freeze-dry to obtain the purified peptide as a white, fluffy powder.

## Characterization by MALDI-TOF Mass Spectrometry

The identity of the purified peptide is confirmed by verifying its molecular mass.

Protocol:

- **Matrix Preparation:** Prepare a saturated solution of a suitable matrix, such as  $\alpha$ -cyano-4-hydroxycinnamic acid (HCCA), in a 50:50 ACN:water solution with 0.1% TFA.

- **Sample Spotting:** On a MALDI target plate, spot 1  $\mu\text{L}$  of the matrix solution. To this spot, add 1  $\mu\text{L}$  of the purified peptide solution (approx. 1 pmol/ $\mu\text{L}$ ). Allow the spot to air dry completely (co-crystallization).<sup>[14]</sup>
- **Data Acquisition:** Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion reflectron mode.
- **Analysis:** The resulting spectrum should show a major peak corresponding to the monoisotopic mass of the protonated peptide ( $[\text{M}+\text{H}]^+$ ), which for **H-Tyr-Ala-Lys-Arg-OH** is approximately 552.32 Da.

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